(S)-Norreticuline CAS number 4781-58-2
(S)-Norreticuline CAS number 4781-58-2
Technical Whitepaper: (S)-Norreticuline (CAS 4781-58-2)
Executive Summary
(S)-Norreticuline (CAS 4781-58-2) is a critical benzylisoquinoline alkaloid (BIA) intermediate that serves as the immediate N-demethylated precursor to (S)-Reticuline, the central branch point in the biosynthesis of over 2,500 alkaloids (including morphine, codeine, and berberine). While often overshadowed by its N-methylated successor, (S)-Norreticuline is pivotal in metabolic engineering applications for delineating flux through the N-methylation vs. O-methylation grid.
For researchers, this compound is primarily utilized as:
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A Substrate Standard: For assaying Coclaurine N-methyltransferase (CNMT) activity.
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A Metabolic Checkpoint: In engineered E. coli and S. cerevisiae strains to validate upstream pathway efficiency (specifically 4'-O-methylation) before the final methylation step.
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A Pharmacophore: Investigated for its dopaminergic receptor affinity and potential neuroactive properties.
Chemical Identity & Physiochemical Profile
(S)-Norreticuline is a tetrahydroisoquinoline possessing two phenolic hydroxyl groups and two methoxy groups. Its handling requires specific attention to oxidation sensitivity due to the catechol-like substitution pattern.
Table 1: Physiochemical Datasheet
| Property | Specification |
| CAS Number | 4781-58-2 |
| IUPAC Name | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
| Molecular Formula | |
| Molecular Weight | 315.37 g/mol |
| Solubility | Soluble in DMSO, MeOH, and dilute acids (0.1 M HCl).[1] Poorly soluble in neutral water. |
| pKa (Predicted) | ~9.95 (Phenolic OH), ~8.5 (Secondary Amine) |
| Stability | Sensitive to oxidation at alkaline pH. Store under inert gas (Ar/N2) at -20°C. |
| Appearance | Off-white to pale beige solid (oxidizes to brown). |
Expert Handling Note: Due to the free secondary amine and phenolic protons, (S)-Norreticuline is prone to oxidation. All aqueous stock solutions should contain an antioxidant (e.g., 1–5 mM Ascorbic Acid or DTT) if not used immediately.
Biosynthetic Positioning & Metabolic Logic
In the canonical BIA pathway, the route to (S)-Reticuline involves a "metabolic grid" of hydroxylation and methylation. (S)-Norreticuline represents the product of 4'-O-methylation prior to N-methylation.
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Canonical Route (Plant): (S)-Coclaurine
(S)-N-methylcoclaurine (S)-Reticuline.[2] -
Alternative/Engineered Route: (S)-Coclaurine
(S)-3'-Hydroxycoclaurine (S)-Norreticuline (S)-Reticuline.
The conversion of (S)-Norreticuline to (S)-Reticuline is catalyzed by Coclaurine N-methyltransferase (CNMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor.[2]
Figure 1: The BIA Metabolic Grid
This diagram illustrates the dual pathways leading to Reticuline, highlighting the specific role of CNMT acting on Norreticuline.
Caption: The metabolic grid showing (S)-Norreticuline as the immediate precursor to Reticuline via the CNMT enzyme (Red Arrow).
Enzymatic Protocol: CNMT Activity Assay
The most robust application of (S)-Norreticuline is as a substrate to characterize the kinetics of N-methyltransferases (CNMT) in plant extracts or recombinant systems.
Objective: Quantify the conversion of (S)-Norreticuline to (S)-Reticuline via HPLC.
Reagents Required:
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Substrate: 10 mM (S)-Norreticuline stock in DMSO.
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Cofactor: 10 mM S-Adenosyl-L-methionine (SAM) (prepare fresh on ice).
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Buffer: 100 mM Tris-HCl (pH 7.5) containing 1 mM DTT (Dithiothreitol) and 10% Glycerol.
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Stop Solution: 20% Trichloroacetic acid (TCA) or 0.1 M HCl.
Step-by-Step Methodology:
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Enzyme Preparation:
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Thaw purified recombinant CNMT or crude lysate on ice.
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Note: If using crude lysate, include a protease inhibitor cocktail.
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Reaction Assembly (100 µL Volume):
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Buffer: 70 µL Tris-HCl/DTT mix.
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Enzyme: 10–20 µL (approx. 1–5 µg purified protein).
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Substrate: Add 5 µL (S)-Norreticuline (Final conc: 500 µM).
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Pre-incubation: 5 minutes at 30°C to equilibrate.
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Initiation: Add 5 µL SAM (Final conc: 500 µM).
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Incubation:
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Incubate at 30°C for 30 minutes .
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Critical: Do not exceed 30 minutes for kinetic studies; product inhibition by S-adenosylhomocysteine (SAH) can occur.
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Termination:
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Add 100 µL of Stop Solution (20% TCA) or quench with 200 µL Methanol.
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Centrifuge at 12,000 x g for 10 minutes to pellet precipitated protein.
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HPLC Analysis:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 60% B over 15 minutes.
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Detection: UV at 280 nm or MS (ESI+ mode, m/z 330.17 for Reticuline).
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Validation Criteria:
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(S)-Norreticuline elutes earlier than (S)-Reticuline due to the lack of the N-methyl group (higher polarity).
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Mass shift: Monitor the transition from m/z 316 [(M+H)+ Norreticuline] to m/z 330 [(M+H)+ Reticuline].
Pharmacological & Therapeutic Potential[1][4][5]
Beyond its role as a metabolic intermediate, (S)-Norreticuline exhibits distinct pharmacological properties, particularly within the dopaminergic system.
1. Dopamine Receptor Interaction: Research indicates that tetrahydroisoquinolines (THIQs) like Norreticuline possess structural homology to dopamine.
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Mechanism: Acts as a ligand for D1 and D2 dopamine receptors.
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Stereospecificity: The (S)-enantiomer typically binds with higher affinity than the (R)-enantiomer.
2. Anti-Neurodegenerative Potential: Studies suggest that BIA precursors can mitigate oxidative stress in neuronal cells. The catechol moiety (3-hydroxy-4-methoxy) acts as a radical scavenger.
3. Hair Growth Stimulation: An unexpected application identified in patent literature suggests (S)-Norreticuline, alongside Reticuline, stimulates the proliferation of murine hair epithelial cells, potentially via modulation of growth factor signaling pathways.
References
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Biosynthesis & Pathway Elucidation
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Enzymatic Characterization (CNMT)
- Title: "Molecular cloning and characterization of coclaurine N-methyltransferase
- Source:Journal of Biological Chemistry (2000).
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URL:[Link]
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Microbial Engineering
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Pharmacological Activity
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Chemical Data & Structure
- Title: "PubChem Compound Summary for CID 443766, Norreticuline."
- Source:National Center for Biotechnology Inform
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URL:[Link]
Sources
- 1. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Microbial Cells for the Biosynthesis of Natural Compounds of Pharmaceutical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbial production of plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
